Phenylbutazone, a pyrazolone derivative, is a synthetic, non-steroidal anti-inflammatory drug (NSAID) frequently employed in scientific research to investigate inflammatory processes and their pharmacological control. [] It serves as a valuable tool for exploring the mechanisms of inflammation and evaluating the efficacy of novel anti-inflammatory agents.
One study explored the permanganate oxidation of phenylbutazone to azobenzene. The process involved treating plasma samples with hydrochloric acid and hexane, followed by extraction with sodium hydroxide. The resulting sodium hydroxide layer was then treated with potassium permanganate and heated. []
Further investigations have revealed that the phenylbutazone peroxyl radical could be the primary inhibitory species. [] This hypothesis stems from the observation that other hydroperoxides readily rearranging to peroxyl radicals are potent inhibitors of PHS cyclooxygenase.
Phenylbutazone's interaction with zinc levels has also been investigated. Research suggests that phenylbutazone may inhibit inflammation by interfering with zinc-containing dehydrogenases. This is supported by in vitro studies demonstrating the inhibition of such enzymes by phenylbutazone. []
Phenylbutazone is characterized as a weakly acidic, lipid-soluble compound with a high affinity for plasma albumin. Studies reveal that at therapeutic doses, phenylbutazone exhibits a high binding affinity to albumin, reaching up to 98%. [] This property allows it to compete for the same binding sites on human plasma albumin with various other drugs, including sulfonamides, warfarin, tolbutamide, indomethacin, and corticosteroids. []
Investigating the effects on extravascular diffusion, protein binding, and urinary excretion of other drugs: Studies have explored the interaction of phenylbutazone with antibiotics like cefazolin in rabbits. Research showed that phenylbutazone competes with cefazolin for protein binding sites, leading to reduced protein binding of the antibiotic and higher concentrations in extravascular fluid. Additionally, phenylbutazone was observed to have a dose-dependent effect on cefazolin's renal excretion, potentially influencing both tubular secretion and reabsorption. []
Evaluating the effects on thyroid function: Phenylbutazone has been shown to significantly decrease serum total thyroxine (TT4) and free thyroxine (FT4) concentrations in horses. [] This effect necessitates careful interpretation of thyroid function tests in horses receiving phenylbutazone, as the drug can significantly alter these parameters.
Studying the impact on gastrointestinal motility: Phenylbutazone has been found to antagonize the disruption of gastrointestinal motility induced by endotoxin in ponies. Research demonstrated that pre-treatment with phenylbutazone significantly reduced the adverse effects of endotoxin on gastric, small intestinal, and large intestinal motility. [] This suggests a potential role for phenylbutazone in mitigating endotoxin-mediated gastrointestinal dysfunction.
Investigating hemostasis alterations: Studies have examined the combined effects of phenylbutazone and endotoxin on hemostasis in neonatal calves. While phenylbutazone suppressed the clinical response to endotoxin challenge initially, it did not prevent the eventual development of severe dyspnea and related hematological abnormalities. []
Exploring the influence on the cardiovascular system: Research has shown that phenylbutazone can influence heart rate and right atrial pressure in running horses. [] These observations highlight the complex interplay between phenylbutazone and physiological responses during exertion.
Evaluating the stability of pharmaceutical formulations: Studies have assessed the stability of phenylbutazone and phenylbutazone-antacid oral formulations under various storage conditions. Findings revealed that the temperature employed in accelerated stability studies should not exceed 50\u00b0C to avoid excessive degradation. []
Assessing the pharmacokinetics in various animal models: Research has investigated the pharmacokinetics of phenylbutazone in diverse species, including cows, ponies, camels, and rabbits. These studies have shed light on the drug's absorption, distribution, metabolism, and excretion patterns, providing valuable insights into interspecies variability in drug disposition. [, , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7